molecular formula C9H15NO B13047426 (1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine

Cat. No.: B13047426
M. Wt: 153.22 g/mol
InChI Key: NWBISWZGDOEFBC-MRVPVSSYSA-N
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Description

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of a furan ring attached to a dimethylpropan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine typically involves the reaction of furan derivatives with amine precursors under controlled conditions. One common method involves the use of furan-2-carbaldehyde as a starting material, which undergoes reductive amination with a suitable amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and other green chemistry approaches are often employed to minimize environmental impact and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

(1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Furan-2-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a dimethylpropan-1-amine moiety allows for versatile applications in various scientific and industrial fields .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1S)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3/t8-/m1/s1

InChI Key

NWBISWZGDOEFBC-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CO1)N

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)N

Origin of Product

United States

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